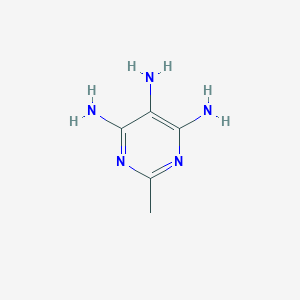

2-甲基嘧啶-4,5,6-三胺

描述

Synthesis Analysis

The synthesis of 2-Methylpyrimidine-4,5,6-triamine involves several scalable processes. One such process includes the reaction of 2-cyanoacetamide with Vilsmeier reagent, followed by condensation with acetamidine, and subsequent hydrogenation to achieve the target compound in a significant overall yield, showcasing its industrial applicability (Zhao et al., 2012).

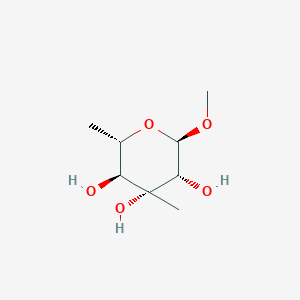

Molecular Structure Analysis

The crystal structure analysis of related pyrimidine derivatives provides insight into the molecular configuration and hydrogen bonding patterns, contributing to our understanding of 2-Methylpyrimidine-4,5,6-triamine's structural characteristics. For instance, the analysis of 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate reveals a 1D chained structure formed through hydrogen bond interactions, indicative of the potential structural frameworks of pyrimidine derivatives (Wang, 2020).

Chemical Reactions and Properties

The compound's reactivity and interaction with other chemical entities highlight its versatile chemical properties. For example, the reaction of acetylenecarboxylic acid with amines, forming compounds with imine structure, illustrates the pyrimidine derivatives' reactivity towards creating complex structures with unique properties (Iwanami, 1971).

Physical Properties Analysis

The physical properties of 2-Methylpyrimidine-4,5,6-triamine and its derivatives, such as solubility, melting point, and crystalline structure, can be inferred from studies on similar compounds. For instance, the examination of cocrystals of pyrimidine derivatives with triazine emphasizes the influence of molecular structure on the crystalline state and solubility, which are crucial for practical applications (Gerhardt & Egert, 2015).

Chemical Properties Analysis

The chemical properties of 2-Methylpyrimidine-4,5,6-triamine, such as acidity, basicity, and reactivity with various chemical reagents, can be derived from the detailed examination of its reactions and interactions. For example, the preparation of tritiated derivatives showcases the compound's ability to undergo isotopic labeling, reflecting its chemical versatility and potential for research applications (Zakrzewski & Evans, 1981).

科学研究应用

甲基喹啉的生成:用于在82比例下生成6-和7-甲基喹啉混合物(S. I. Zav’yalov, T. Budkova, & G. I. Ezhova, 1977)。

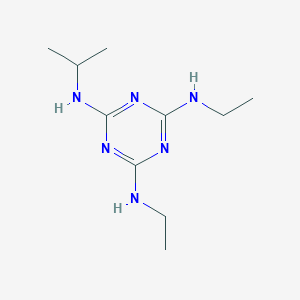

合成三胺铂(II)络合物:该化合物有助于合成和鉴定含氨氧嘧啶的三胺铂(II)络合物(K. I. Yakovlev et al., 1988)。

嘧啶反应研究:对于研究嘧啶反应及其应用至关重要(D. J. Brown, P. W. Ford, & M. Paddon-Row, 1968)。

正酰胺和三胺的制备:2-甲基嘧啶-4,5,6-三胺用于制备三环正酰胺和大环三胺(Robert Du Ho Kim, Michele M. N. Wilson, & J. Haseltine, 1994)。

分子结构分析:从该化合物衍生的氚代2,4-二氨基-5-金刚烷基-6-甲基嘧啶用于分析分子结构(S. Zakrzewski & E. Evans, 1981)。

高爆炸物和药物的前体:4,6-二羟基-2-甲基嘧啶,该化合物的前体,用于制备高爆炸物和药用价值产品(R. Patil et al., 2008)。

维生素B1的中间体:它是合成维生素B1的关键中间体,对人类健康至关重要(Lei Zhao, Xiaodong Ma, & Fener Chen, 2012)。

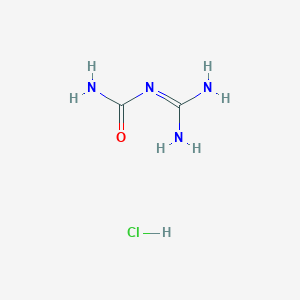

改善光催化性能:用2,4,6-三氨基嘧啶(TAP)对聚(三嗪酰亚胺)(PTI)进行分子掺杂,改善光催化性能(Leonard Heymann, Sophia C. Bittinger, & C. Klinke, 2018)。

合成抗癌药物中间体:4,6-二氯-2-甲基嘧啶是合成抗癌药达沙替尼的重要中间体(Guo Lei-ming, 2012)。

金属络合物的形成:合成的三胺在去质子化后可以与CuII配位,形成与金属的络合物(K. Bernauer, T. Chuard, & H. Stoeckli-Evans, 1993)。

属性

IUPAC Name |

2-methylpyrimidine-4,5,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5/c1-2-9-4(7)3(6)5(8)10-2/h6H2,1H3,(H4,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVAODCNTXLTJNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00514910 | |

| Record name | 2-Methylpyrimidine-4,5,6-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylpyrimidine-4,5,6-triamine | |

CAS RN |

89364-18-1 | |

| Record name | 2-Methylpyrimidine-4,5,6-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(2-Aminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B19550.png)